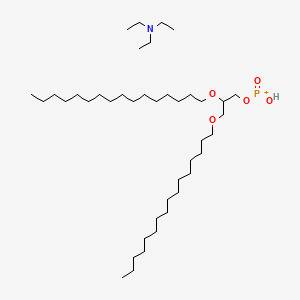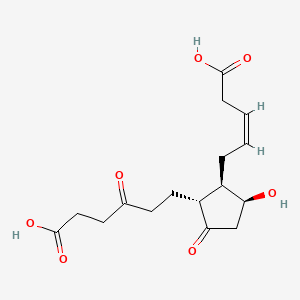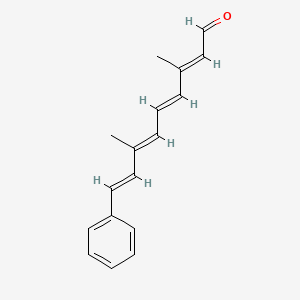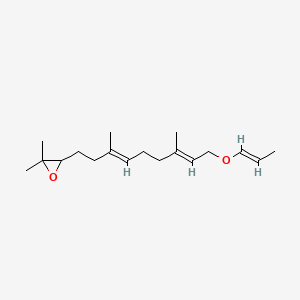
Arsinous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsinous acid is an arsenic oxoacid. It is a conjugate acid of an arsinite.
Applications De Recherche Scientifique
1. Organometallic Chemistry and Molecular Structure
Arsinous acid has been a subject of interest in organometallic chemistry. Elschenbroich, Lu, Harms, and Pietzonka (2013) explored the paramagnetic di([5]trovacenyl)arsinous acid, focusing on its unique molecular structure characterized by intermolecular hydrogen bonds and weak intramolecular electronic communication. This research represents the first structural characterization of an organometallic arsinous acid, highlighting its relevance in the field of crystallography and electronic properties of molecules (Elschenbroich et al., 2013).
2. Chemical Synthesis and Reactivity
In another study, Liang and Drueckhammer (2014) investigated the use of aryl arsinous acid as a thiol binding group, which is a potential functionality for tagging cysteine peptides. Their research demonstrated the reactivity of arsinous acid with thiols, providing insights into its applications in bioconjugation chemistry (Liang & Drueckhammer, 2014).
3. Environmental and Biogeochemical Studies
Arsinous acid and its derivatives have been studied for their roles in environmental and biogeochemical processes. Mestrot, Feldmann, Krupp, Hossain, Román-Ross, and Meharg (2011) researched the fluxes and speciation of arsines emanating from soils, which is crucial for understanding the biogeochemical cycle of arsenic in the environment (Mestrot et al., 2011).
4. Toxicology and Human Health Implications
Arsinous acid compounds have also been studied in the context of toxicology. Rocha, Gimeno-alcañiz, Martín-Ibáñez, Canals, Vélez, and Devesa (2011) investigated the effects of arsenic and its metabolites, including arsinous acid derivatives, on neural progenitor cells. This research is significant for understanding the developmental neurotoxicity of arsenic and its compounds (Rocha et al., 2011).
Propriétés
Nom du produit |
Arsinous acid |
|---|---|
Formule moléculaire |
AsH3O |
Poids moléculaire |
93.945 g/mol |
Nom IUPAC |
arsinous acid |
InChI |
InChI=1S/AsH3O/c1-2/h2H,1H2 |
Clé InChI |
YCIGZDYVFLDJHX-UHFFFAOYSA-N |
SMILES |
O[AsH2] |
SMILES canonique |
O[AsH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)


![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)






